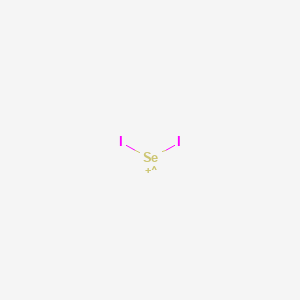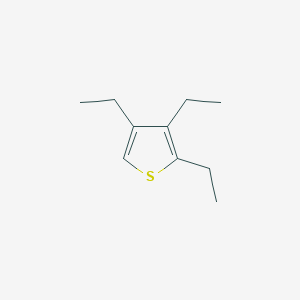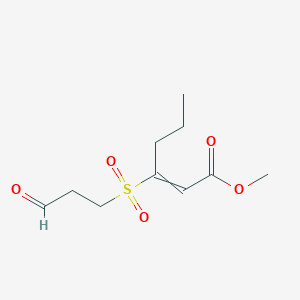
3-Heptyl-3,6-dihydro-1,2-dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptyl-3,6-dihydro-1,2-dioxine is an organic compound with the molecular formula C₁₁H₂₀O₂ It belongs to the class of 1,2-dioxines, which are characterized by a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-3,6-dihydro-1,2-dioxine typically involves the reaction of undeca-1,3-diene with appropriate oxidizing agents . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the dioxine ring. The detailed synthetic route can be found in the literature, such as the work by Greatrex and Taylor .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Heptyl-3,6-dihydro-1,2-dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The heptyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
3-Heptyl-3,6-dihydro-1,2-dioxine has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Heptyl-3,6-dihydro-1,2-dioxine involves its interaction with molecular targets through its oxygen atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or activation in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Heptyl-4-hexyl-3,6-dihydro-1,2-dioxine
- 3-(Cyclohexylmethyl)-3,6-dihydro-1,2-dioxine
- 3-Phenyl-3,6-dihydro-1,2-dioxine
- 3,6-Diphenyl-3,6-dihydro-1,2-dioxine
Uniqueness
3-Heptyl-3,6-dihydro-1,2-dioxine is unique due to its specific heptyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
844886-75-5 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
3-heptyl-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-8-11-9-7-10-12-13-11/h7,9,11H,2-6,8,10H2,1H3 |
Clave InChI |
PHCMLVHAXWXEKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1C=CCOO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)

![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)


![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)

![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)



